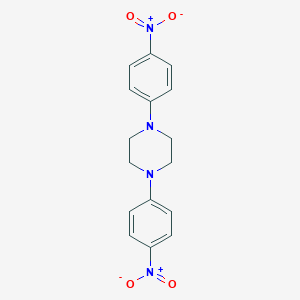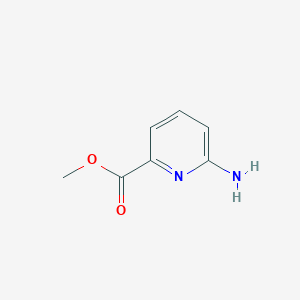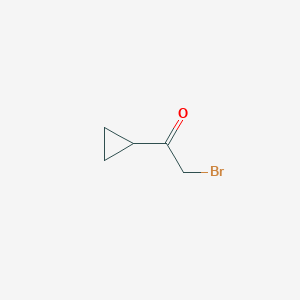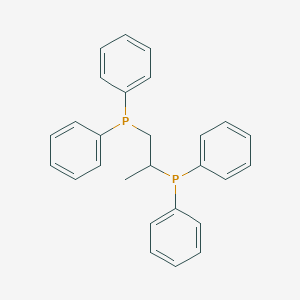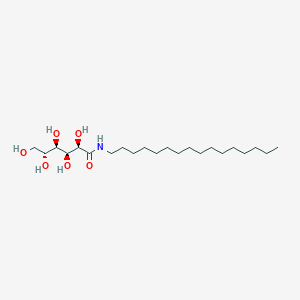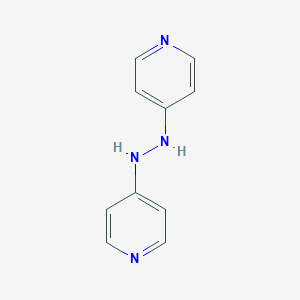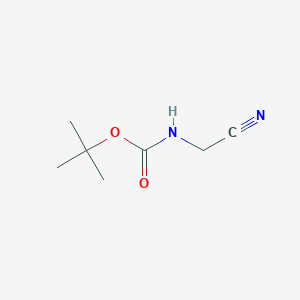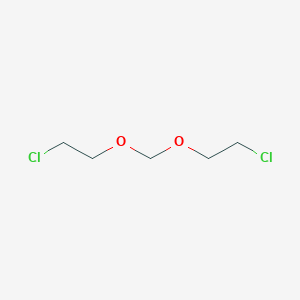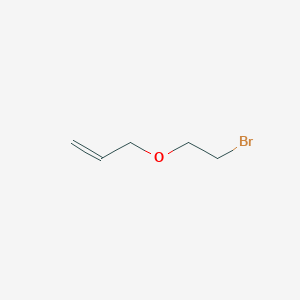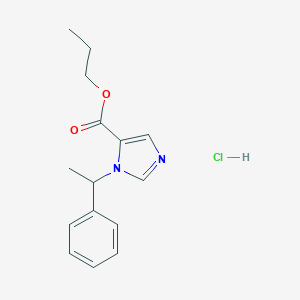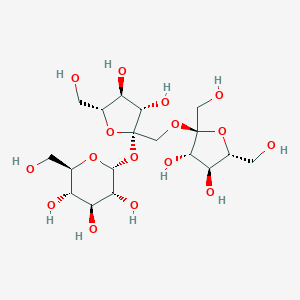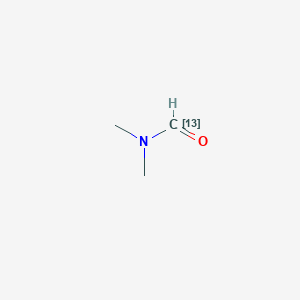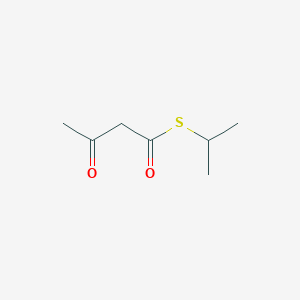
Acetoacetic acid, 1-thio-, S-isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetoacetyl S-isopropylthioester is a thioester derivative of acetoacetic acid, which is commonly used as a starting material for the synthesis of various compounds. This compound is a colorless liquid that is soluble in organic solvents such as ethanol and chloroform. It is stable under normal conditions and can be stored for a long time without decomposition.
Mécanisme D'action
The mechanism of action of acetoacetyl S-isopropylthioester is not well understood, but it is thought to be related to its ability to undergo nucleophilic addition reactions with other compounds. This property allows it to act as a versatile building block for the synthesis of various compounds.
Effets Biochimiques Et Physiologiques
Acetoacetyl S-isopropylthioester has no known biochemical or physiological effects on its own. However, it can be used as a precursor for the synthesis of compounds that have biological activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of acetoacetyl S-isopropylthioester is its ease of synthesis and high yield. It is also stable under normal conditions and can be stored for a long time without decomposition. However, it has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
There are many potential future directions for the use of acetoacetyl S-isopropylthioester in scientific research. One possible direction is the synthesis of new pharmaceuticals and agrochemicals using this compound as a starting material. Another possible direction is the use of this compound in the synthesis of new materials with unique properties, such as polymers and surfactants. Additionally, the development of new methods for the synthesis of acetoacetyl S-isopropylthioester could lead to improvements in efficiency and yield.
Méthodes De Synthèse
The synthesis of acetoacetyl S-isopropylthioester is typically achieved through the reaction of acetoacetic acid with isopropyl mercaptan in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a base such as sodium hydroxide. This method is relatively simple and efficient, and the yield of the product can be high.
Applications De Recherche Scientifique
Acetoacetyl S-isopropylthioester has been widely used in scientific research as a versatile building block for the synthesis of various compounds. It can be used as a precursor for the synthesis of β-ketoesters, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. It can also be used as a starting material for the synthesis of thioesters, which are important in the field of biochemistry.
Propriétés
Numéro CAS |
15780-62-8 |
|---|---|
Nom du produit |
Acetoacetic acid, 1-thio-, S-isopropyl ester |
Formule moléculaire |
C7H12O2S |
Poids moléculaire |
160.24 g/mol |
Nom IUPAC |
S-propan-2-yl 3-oxobutanethioate |
InChI |
InChI=1S/C7H12O2S/c1-5(2)10-7(9)4-6(3)8/h5H,4H2,1-3H3 |
Clé InChI |
VNWWAALNZPUNNP-UHFFFAOYSA-N |
SMILES |
CC(C)SC(=O)CC(=O)C |
SMILES canonique |
CC(C)SC(=O)CC(=O)C |
Synonymes |
3-Oxothiobutyric acid S-isopropyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



